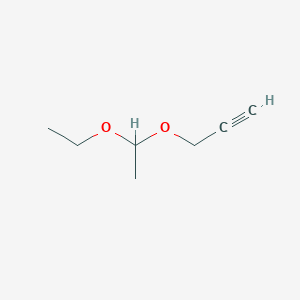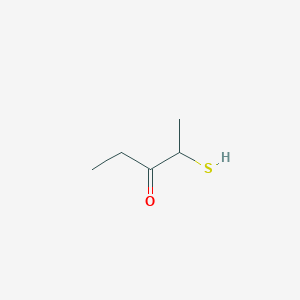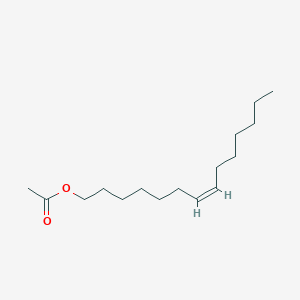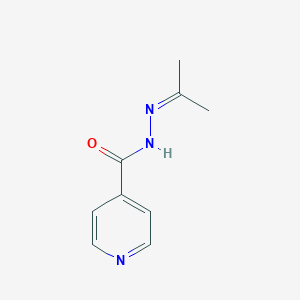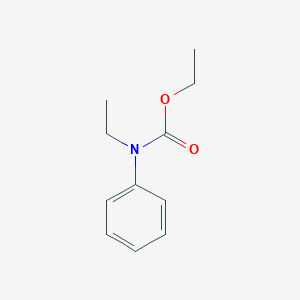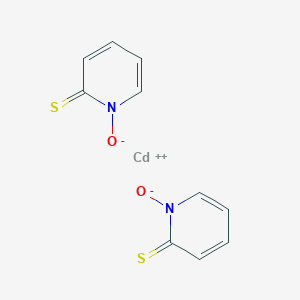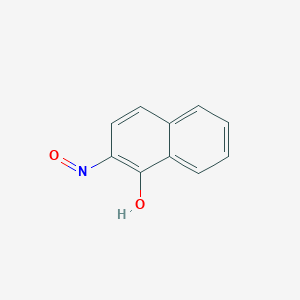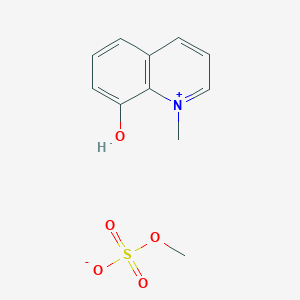
8-ヒドロキシ-1-メチルキノリニウムメチル硫酸塩
概要
説明
D-Ribonolactone is a carbohydrate derivative belonging to the aldonolactone family. It serves as a versatile chiral pool for the total synthesis of various natural products and biologically relevant scaffolds . This compound is a cyclic ester formed from D-ribose and is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
科学的研究の応用
D-Ribonolactone is widely used in scientific research due to its versatility:
Chemistry: As a chiral pool for the synthesis of natural products and complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme inhibition.
Medicine: As a precursor for antiviral and anticancer agents.
Industry: In the production of bioactive compounds and synthetic intermediates.
作用機序
D-Ribonolactone exerts its effects primarily through its role as a chiral intermediate in synthetic chemistry. It acts as a precursor for various biologically active compounds by undergoing specific chemical transformations. For example, it inhibits β-galactosidase of Escherichia coli by binding to the enzyme’s active site .
Similar Compounds:
D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.
L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.
D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.
Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .
将来の方向性
Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This suggests that future research could focus on exploring the therapeutic potential of 8-Hydroxy-1-methylquinolinium methyl sulfate and related compounds.
準備方法
Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at low temperatures to control the reaction . The resulting solution is treated with sodium bisulfite to discharge the color, and the product is crystallized from ethanol .
Industrial Production Methods: Industrial production of D-ribonolactone involves the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization and cyclization of the resulting ribonic acid salts . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid derivatives.
Reduction: Formation of ribitol.
Substitution: Formation of C-nucleosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, DMSO-based oxidizing systems.
Reduction: Lithium aluminum hydride.
Substitution: Benzylidene protecting groups, acetic anhydride.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: C-nucleosides, 2,3-di-O-acetyl-D-ribonolactone.
特性
IUPAC Name |
1-methylquinolin-1-ium-8-ol;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEJLLKYVOCJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172630 | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19104-24-6 | |
| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



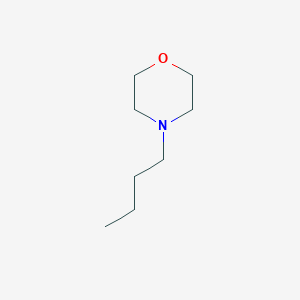


![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
